molecular formula C15H9F3N2O2 B2617626 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one CAS No. 282529-88-8

2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Cat. No.: B2617626
CAS No.: 282529-88-8
M. Wt: 306.244
InChI Key: NCFWNAGDFTUTSR-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a 3-(trifluoromethyl)anilino substituent attached to the 2-position of the 4H-3,1-benzoxazin-4-one core. Benzoxazinones are heterocyclic compounds with diverse applications, including herbicidal, antibacterial, and enzyme inhibitory activities . The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance stability, bioavailability, and interaction with biological targets compared to other substituents.

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)9-4-3-5-10(8-9)19-14-20-12-7-2-1-6-11(12)13(21)22-14/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWNAGDFTUTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable benzoxazinone precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group and benzoxazinone ring enable substitution at multiple positions:

Reactivity at C-2 (Anilino Position):

  • The 3-(trifluoromethyl)anilino group undergoes substitution with alkoxides or thiols under basic conditions. For example, reaction with sodium methoxide in ethanol replaces the anilino group with methoxy, forming 2-methoxy derivatives .

  • Thiolation occurs via treatment with thiourea in DMF, yielding 2-mercaptobenzoxazinone intermediates .

Electrophilic Aromatic Substitution:

  • The benzoxazinone ring undergoes nitration or halogenation at the C-6/C-8 positions. Nitration with HNO₃/H₂SO₄ produces 6-nitro derivatives, while bromination yields 6-bromo analogs .

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
MethoxylationNaOMe/EtOH, 80°C2-Methoxy-4H-3,1-benzoxazin-4-one72
BrominationBr₂/FeCl₃, 25°C6-Bromo-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one65

Reduction Reactions

The ketone and imine groups in the benzoxazinone ring are reducible:

  • Ketone Reduction: LiAlH₄ reduces the C-4 carbonyl to a hydroxyl group, forming 4-hydroxy-3,1-benzoxazine derivatives .

  • Ring Opening: Catalytic hydrogenation (H₂/Pd-C) cleaves the oxazinone ring, yielding anthranilamide derivatives .

2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-oneLiAlH42-[3-(Trifluoromethyl)anilino]-4-hydroxy-3,1-benzoxazine\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{2-[3-(Trifluoromethyl)anilino]-4-hydroxy-3,1-benzoxazine}

Oxidation Reactions

  • Quinone Formation: Oxidation with KMnO₄ in acidic media converts the benzoxazinone ring into a quinone structure.

  • Side-Chain Oxidation: The trifluoromethyl group resists oxidation, but adjacent methyl groups (if present) oxidize to carboxylic acids.

Cyclization and Ring Expansion

Reaction with ammonium hydroxide induces ring expansion to quinazolin-4-ones, a hallmark of benzoxazinone chemistry :

BenzoxazinoneNH4OH2-[3-(Trifluoromethyl)anilino]quinazolin-4-one+H2O\text{Benzoxazinone} \xrightarrow{\text{NH}_4\text{OH}} \text{2-[3-(Trifluoromethyl)anilino]quinazolin-4-one} + \text{H}_2\text{O}

This reaction proceeds via nucleophilic attack of ammonia at the C-4 carbonyl, followed by ring rearrangement .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at C-6/C-8 positions :

SubstrateCoupling PartnerCatalystProductYield (%)
6-Bromo derivativePhenylboronic acidPd(PPh₃)₄6-Phenyl-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one78

Acylation and Alkylation

The anilino nitrogen undergoes acylation with acid chlorides (e.g., acetyl chloride) to form N-acylated derivatives :

This compoundAcCl/PyridineN-Acetyl derivative\text{this compound} \xrightarrow{\text{AcCl/Pyridine}} \text{N-Acetyl derivative}

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the benzoxazinone ring undergoes hydrolysis to anthranilic acid derivatives :

BenzoxazinoneHCl2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide\text{Benzoxazinone} \xrightarrow{\text{HCl}} \text{2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide}

Photochemical Reactions

UV irradiation in the presence of electron-deficient dienophiles (e.g., maleic anhydride) triggers [4+2] cycloaddition, form

Scientific Research Applications

2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of key enzymes or receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Herbicidal Activity

Compounds with 2,4-dihalo substituents (e.g., 3m, IC₅₀ ≈ 2,4-D) show potent herbicidal activity, emphasizing the importance of halogen positioning .

Antibacterial Activity

Derivatives with methoxy and methyl groups (e.g., 3k and 3l) exhibit moderate antibacterial activity . The trifluoromethyl group’s hydrophobicity and electronegativity might enhance membrane penetration or target binding, though direct evidence is needed.

Enzyme Inhibition

The trifluoromethyl group’s electronic effects could modulate interactions with enzymatic active sites.

Data Tables

Table 1. Structural and Activity Comparison of Selected Benzoxazinones

Compound ID Substituent(s) Key Applications Notable Properties Reference
Target Compound 3-(Trifluoromethyl)anilino (Inferred) Herbicidal, Enzyme inhibition Strong electron-withdrawing group -
3m () 2,4-Dichlorophenoxymethyl Herbicidal IC₅₀ ≈ 2,4-D
2 () 3-(4-Methoxy-3-methylphenyl)-propenyl Flame retardant, Antibacterial Chalcone conjugation
3k () 4-Chlorophenoxymethyl, 6-methyl Structural study Moderate antibacterial activity

Table 2. Spectral Data of Representative Compounds

Compound ID 1H-NMR (δ, ppm) IR (cm⁻¹) EI-MS (m/z)
3i () 7.45 (d, J = 8.5 Hz) 1745 (C=O), 750 (C-Cl) 337 [M⁺]
Target Compound (Inferred) ~7.6–8.0 (aromatic) 1730 (C=O), 1150 (C-F) (Calculated) ~352 [M⁺]

Biological Activity

2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is a compound belonging to the class of benzoxazinones, characterized by its unique trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C15H9F3N2O2
  • Molecular Weight : 306.242 g/mol
  • CAS Number : 282529-88-8

The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological interactions, making it a subject of interest for various applications in medicinal chemistry.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds related to benzoxazinones possess significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies indicated that certain benzoxazinones demonstrated inhibitory effects against various bacterial strains. The specific mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties. In vitro studies using P388 cancer cell lines revealed that related benzoxazinones exhibited cytotoxicity with IC50 values in the micromolar range (e.g., ID50 = 9.9 µM) indicating potential for further development as anticancer agents . The mechanism appears to involve cell cycle disruption and apoptosis induction.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific enzymes or receptors within cells. The trifluoromethyl group may enhance binding affinity to these targets, leading to inhibition of key biological processes such as enzyme activity or signal transduction pathways .

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

  • Cytotoxicity Studies : A study published in International Journal of Molecular Sciences reported on the cytotoxic effects of benzoxazinone derivatives, including this compound, showing significant activity against cancer cell lines with low toxicity profiles in zebrafish embryos .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of related compounds against fungal pathogens, suggesting potential applications in agricultural settings as fungicides .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Methyl-3-(trifluoromethyl)anilineStructureModerate antimicrobial activity
3-(Trifluoromethyl)anilineStructureLow cytotoxicity; used in synthesis

The unique structure of this compound sets it apart from similar compounds due to its enhanced biological activity attributed to the benzoxazinone core.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one?

  • Methodological Answer : The compound is typically synthesized via cyclization of anthranilic acid derivatives. A common approach involves reacting anthranilic acid with 3-(trifluoromethyl)aniline in the presence of acylating agents like acetic anhydride or benzoyl chloride. The reaction proceeds through an intermediate N-acylated anthranilic acid, followed by thermal cyclization under reflux conditions. Characterization of intermediates via TLC and melting point analysis ensures purity .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Confirm the presence of C=O (1720–1740 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches.
  • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and trifluoromethyl group coupling patterns.
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the benzoxazinone core. Cross-reference with elemental analysis for empirical validation .

Q. What are the primary biological activities reported for benzoxazinone derivatives?

  • Methodological Answer : Benzoxazinones exhibit antibacterial, antifungal, and hypolipidemic properties. For example, derivatives with electron-withdrawing substituents (e.g., bromine) show enhanced hypocholesterolemic activity in rodent models. Bioactivity assays should include dose-response studies in relevant cell lines or animal models, with positive controls (e.g., statins for lipid-lowering assays) .

Advanced Research Questions

Q. How can substituent effects at the 2- and 6-positions of the benzoxazinone core influence bioactivity?

  • Methodological Answer : Systematic SAR studies reveal that:

  • 2-Position : Bulky aryl groups (e.g., 4-tert-butylphenyl) enhance HDL-elevating activity by improving metabolic stability.
  • 6-Position : Electron-withdrawing groups (e.g., Br, Cl) optimize hypolipidemic effects but may reduce solubility. Use computational tools (e.g., DFT for steric/electronic analysis) and in vitro metabolic assays (e.g., microsomal stability) to guide substituent selection .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from metabolite interference or assay variability. For example, hypolipidemic activity in benzoxazinones may stem from degradation products rather than the parent compound. To address this:

  • Metabolite Profiling : Use LC-MS to identify active metabolites.
  • Comparative Assays : Test parent compounds and synthetic metabolites (e.g., quinazolinones) side-by-side in in vivo models.
    Reference , where brominated derivatives showed optimal activity due to metabolite-driven mechanisms .

Q. How can reaction conditions be optimized to suppress by-products during benzoxazinone synthesis?

  • Methodological Answer : Key parameters include:

  • Catalysis : Add pyridine to neutralize HCl during cyclization, reducing side reactions.
  • Solvent Choice : Use aprotic solvents (e.g., toluene) to minimize hydrolysis.
  • Temperature Control : Maintain reflux temperatures below 120°C to prevent decomposition. Monitor via TLC (e.g., ethyl acetate/hexane, 1:1) and isolate intermediates promptly .

Q. What computational methods aid in predicting benzoxazinone reactivity with nucleophiles?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., hydrazine attack at the C=O group).
  • Molecular Docking : Predict binding affinities for biological targets (e.g., HMG-CoA reductase for hypolipidemic activity).
    Experimental validation via kinetic studies (e.g., monitoring hydrazide formation by IR) is critical .

Q. How does the trifluoromethyl group impact the compound’s stability under physiological conditions?

  • Methodological Answer : The CF₃ group enhances metabolic resistance due to its strong electron-withdrawing effect. Assess stability via:

  • Plasma Stability Assays : Incubate compounds in rat plasma at 37°C, quantifying degradation over 24 hours.
  • pH-Dependent Hydrolysis : Test in buffers (pH 1–10) to identify labile bonds. The 4-oxo group is prone to hydrolysis in acidic conditions, requiring formulation adjustments (e.g., enteric coatings) .

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